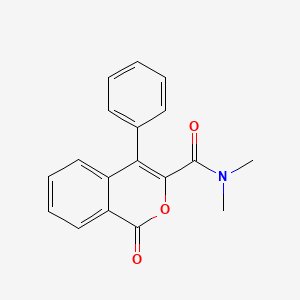![molecular formula C16H13NO3 B14672068 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- CAS No. 41081-96-3](/img/structure/B14672068.png)
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- is a compound belonging to the isoindole family, which is known for its diverse biological and chemical properties Isoindoles are nitrogen-containing heterocycles that have attracted significant attention due to their presence in various natural products and bioactive compounds
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- can be achieved through several synthetic routes. One common method involves the cyclization of benzylic amines under specific reaction conditions. For instance, the use of gold-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction has been reported to yield isoindole derivatives . Another approach includes the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-2-carboxylic acids, while reduction can produce isoindoline derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Isoindole derivatives have shown potential as antimicrobial, anthelmintic, and insecticidal agents.
Medicine: This compound is being investigated for its potential as a thrombin inhibitor and anticancer agent.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . In anticancer applications, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- can be compared with other isoindole derivatives such as:
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound is used in similar applications but has different reactivity and stability profiles.
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These are potent inhibitors of protein kinase CK2 and have unique binding properties.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
41081-96-3 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-(phenylmethoxymethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-20-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI-Schlüssel |
NMJYMWAHMOSVOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)
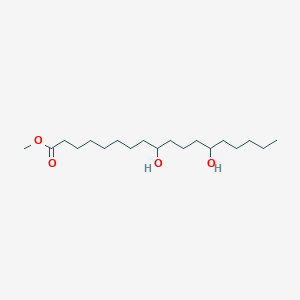


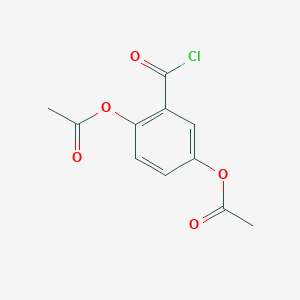


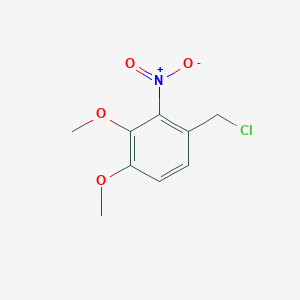
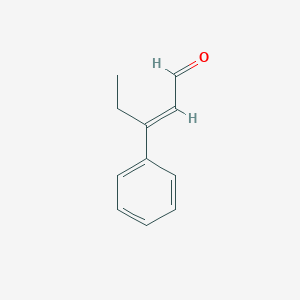
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
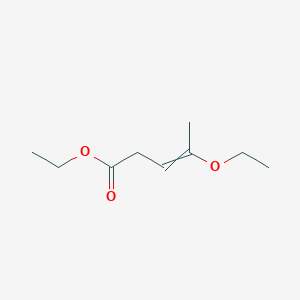

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
